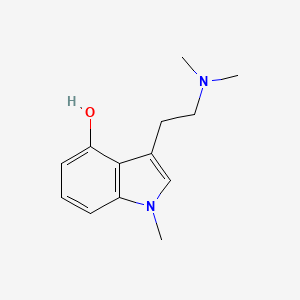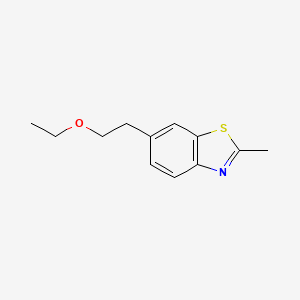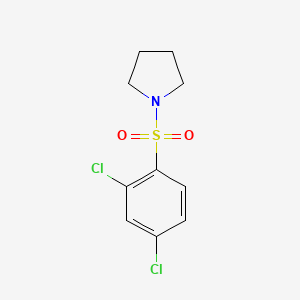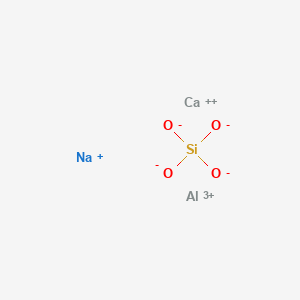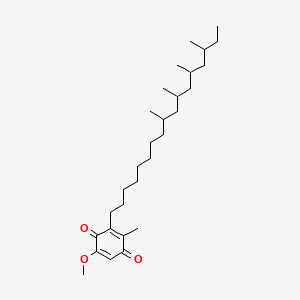
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is a quinone compound isolated from lipid extracts of Mycobacterium avium. It is chemically identified as 5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)-1,4-benzoquinone . Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure, which makes them highly reactive and biologically significant.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione can be synthesized through various chemical routes. One common method involves the oxidation of 2-methyl-1,4-dimethoxynaphthalene using reagents such as chromium trioxide or potassium permanganate . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, mavioquinone is often produced through microbial fermentation. Mycobacterium avium cultures are grown in lipid-rich media, and the quinone is extracted using organic solvents. The crude extract is then purified through chromatographic techniques to isolate mavioquinone .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone forms using reducing agents like sodium borohydride.
Substitution: Various nucleophiles can substitute the methoxy group in mavioquinone under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroquinones, substituted quinones, and various quinone derivatives with altered functional groups .
Scientific Research Applications
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its role in electron transport chains and as a potential antimicrobial agent.
Medicine: Explored for its anticancer properties and its ability to modulate oxidative stress in cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione exerts its effects primarily through redox cycling. It can undergo one or two-electron reduction by cellular reductases, forming semiquinone or hydroquinone intermediates. These intermediates can generate reactive oxygen species, leading to oxidative stress and cell damage. In biological systems, mavioquinone targets mitochondrial electron transport chains, disrupting cellular respiration and energy production .
Comparison with Similar Compounds
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is unique among quinones due to its specific structure and biological activity. Similar compounds include:
Menadione: A synthetic vitamin K analog with similar redox properties.
Plastoquinone: Found in chloroplasts, involved in photosynthetic electron transport.
This compound stands out due to its specific lipid tail, which enhances its solubility in lipid membranes and its unique biological activities .
Properties
CAS No. |
11004-53-8 |
|---|---|
Molecular Formula |
C29H50O3 |
Molecular Weight |
446.716 |
IUPAC Name |
5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C29H50O3/c1-8-21(2)17-23(4)19-24(5)18-22(3)15-13-11-9-10-12-14-16-26-25(6)27(30)20-28(32-7)29(26)31/h20-24H,8-19H2,1-7H3 |
InChI Key |
KHHZVKWVVWMRKC-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CC(C)CC(C)CCCCCCCCC1=C(C(=O)C=C(C1=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


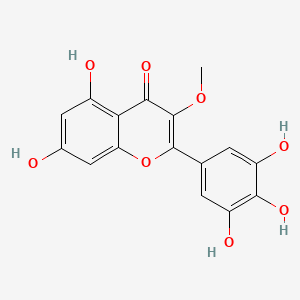

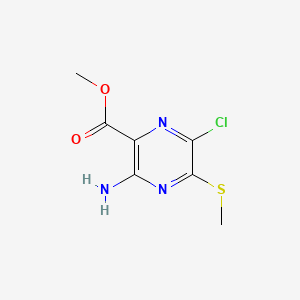
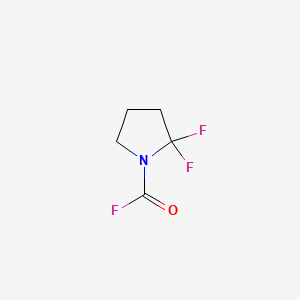
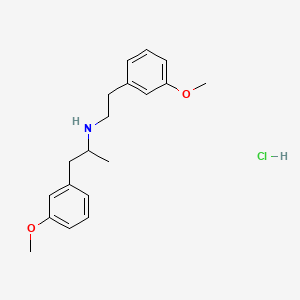
![6-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576453.png)
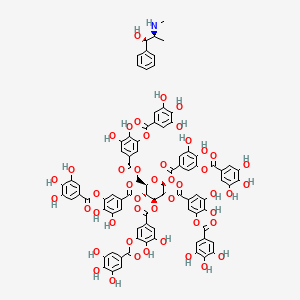
![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)

